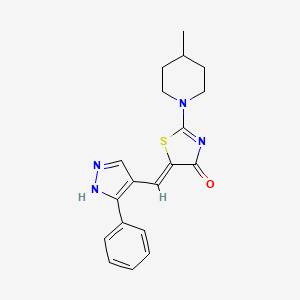

(Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one

Description

The compound (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one features a thiazol-4(5H)-one core substituted with a (Z)-configured pyrazole-methylene group and a 4-methylpiperidin-1-yl moiety. Its structure combines a heterocyclic thiazole ring, known for diverse biological activity, with a pyrazole scaffold that enhances binding affinity through π-π interactions and hydrogen bonding .

Properties

IUPAC Name |

(5Z)-2-(4-methylpiperidin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-13-7-9-23(10-8-13)19-21-18(24)16(25-19)11-15-12-20-22-17(15)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3,(H,20,22)/b16-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCNMGHRKNZEBR-WJDWOHSUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=C(NN=C3)C4=CC=CC=C4)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

Attachment of the Pyrazole Group: The pyrazole moiety can be attached through a condensation reaction between a pyrazole aldehyde and the thiazole-piperidine intermediate, often under acidic or basic conditions to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the methylene bridge or the thiazole ring, potentially yielding dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or room temperature, depending on the desired substitution.

Major Products

The major products from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide array of derivatives with potentially different properties and applications.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anti-inflammatory, antimicrobial, and anticancer agent, among other therapeutic areas.

Industry

In industry, the compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with specific properties tailored to industrial applications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogues, focusing on core scaffolds, substituents, and inferred physicochemical properties:

*Estimated based on molecular formula.

†Predicted using fragment-based methods (methoxy and piperidine groups increase LogP).

‡Inferred from analogue activity .

Key Observations:

- Core Structure : The thiazol-4(5H)-one core (target compound and 7 ) lacks the sulfur substitution at position 2 seen in thiazolidin-4-one derivatives (). This difference may influence ring planarity and hydrogen-bonding capacity .

- Phenethyl () and 4-methoxybenzyl () substituents increase molecular weight and LogP, which may reduce solubility but enhance target binding through hydrophobic interactions. Thioxo (C=S) groups in thiazolidinones () introduce additional hydrogen-bonding sites compared to the thiazol-4(5H)-one core .

Bioactivity and Binding Interactions

- Anti-inflammatory Potential: Compound 7 () shares the thiazol-4(5H)-one core and pyrazole substituents with the target compound. Its anti-inflammatory activity likely stems from inhibition of cyclooxygenase (COX) or interleukin signaling, common targets for pyrazole derivatives . The target compound’s 4-methylpiperidin-1-yl group may enhance selectivity for specific inflammatory mediators via steric effects.

- Noncovalent Interactions: The 3-phenylpyrazole moiety in the target compound facilitates π-π stacking with aromatic residues in enzyme active sites, while the 4-methylpiperidin-1-yl group engages in van der Waals interactions. In contrast, the 4-methoxyphenyl group in compound 7 may participate in polar interactions due to its electron-donating methoxy substituent .

Analytical Methods

- X-ray Crystallography : SHELX software () has been pivotal in resolving the stereochemistry of Z-configured analogues, confirming the (Z)-methylene configuration critical for bioactivity .

Biological Activity

Introduction

(Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of pyrazole and piperidine rings enhances the compound's biological profile, making it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. The structure consists of a thiazole ring linked to a pyrazole through a methylene bridge, with a piperidine substituent that potentially influences its biological activity.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to various biological activities |

| Pyrazole Substituent | Enhances anticancer properties |

| Piperidine Moiety | Affects solubility and bioavailability |

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole and thiazole exhibit significant anticancer properties. For example, compounds similar to (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one have been shown to inhibit cancer cell proliferation in various lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related compounds on different cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC values in the low micromolar range:

| Cell Line | Compound IC (µM) |

|---|---|

| MCF-7 | 2.13 ± 0.80 |

| SiHa | 4.34 ± 0.98 |

| PC-3 | 4.46 ± 0.53 |

These findings suggest that the compound's structural features contribute significantly to its efficacy against cancer cells while showing minimal toxicity towards normal cells like HEK293T.

Antimicrobial Activity

Compounds containing thiazole and pyrazole rings have also shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The thiazole moiety is associated with anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The presence of the piperidine ring can enhance these effects by improving solubility and bioavailability.

The biological activities of (Z)-2-(4-methylpiperidin-1-yl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one can be attributed to its ability to interact with specific biological targets:

- Tubulin Binding : Similar compounds have been reported to bind at the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cancer cell division.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or microbial growth.

| Mechanism | Description |

|---|---|

| Tubulin Inhibition | Disruption of microtubule formation |

| Enzyme Inhibition | Interference with metabolic pathways |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.